Diethyl 2-(4-bromo-3-fluorobenzyl)malonate
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Overview
Description
Diethyl 2-(4-bromo-3-fluorobenzyl)malonate is an organic compound with the molecular formula C14H16BrFO4. It is a derivative of malonic acid and contains both bromine and fluorine atoms attached to a benzyl group. This compound is primarily used in organic synthesis and research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl 2-(4-bromo-3-fluorobenzyl)malonate can be synthesized through a multi-step process involving the reaction of diethyl malonate with 4-bromo-3-fluorobenzyl bromide in the presence of a base such as sodium ethoxide. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-(4-bromo-3-fluorobenzyl)malonate undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester groups to alcohols or other reduced forms.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used reducing agents.
Major Products Formed
Nucleophilic substitution: Products include substituted benzyl derivatives.
Oxidation: Products include carboxylic acids or ketones.
Reduction: Products include alcohols or other reduced forms of the ester groups.
Scientific Research Applications
Diethyl 2-(4-bromo-3-fluorobenzyl)malonate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: It serves as an intermediate in the synthesis of potential drug candidates and active pharmaceutical ingredients.
Industry: The compound is used in the production of agrochemicals, dyes, and other specialty chemicals
Mechanism of Action
The mechanism of action of diethyl 2-(4-bromo-3-fluorobenzyl)malonate involves its interaction with various molecular targets and pathways. The compound can act as an alkylating agent, forming covalent bonds with nucleophilic sites on proteins and nucleic acids. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
Diethyl malonate: A simpler ester of malonic acid used in similar synthetic applications.
Diethyl bromomalonate: Contains a bromine atom and is used in the synthesis of barbiturates and other compounds.
Diethyl fluoromalonate: Contains a fluorine atom and is used in the synthesis of fluorinated organic molecules.
Uniqueness
Diethyl 2-(4-bromo-3-fluorobenzyl)malonate is unique due to the presence of both bromine and fluorine atoms on the benzyl group. This dual functionality allows for diverse chemical reactivity and makes it a valuable intermediate in organic synthesis .
Properties
Molecular Formula |
C14H16BrFO4 |
---|---|
Molecular Weight |
347.18 g/mol |
IUPAC Name |
diethyl 2-[(4-bromo-3-fluorophenyl)methyl]propanedioate |
InChI |
InChI=1S/C14H16BrFO4/c1-3-19-13(17)10(14(18)20-4-2)7-9-5-6-11(15)12(16)8-9/h5-6,8,10H,3-4,7H2,1-2H3 |
InChI Key |
ASMPINNRWIFXOW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CC1=CC(=C(C=C1)Br)F)C(=O)OCC |
Origin of Product |
United States |
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